7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride
Description
7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. The molecule contains a methyl substituent at the 7-position and an amine group at the 2-position, with two hydrochloride salts enhancing its stability and solubility.
Properties
Molecular Formula |
C7H13Cl2N3S |
|---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-4-2-9-3-5-6(4)10-7(8)11-5;;/h4,9H,2-3H2,1H3,(H2,8,10);2*1H |
InChI Key |
AQBLGWOFDJMQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1N=C(S2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Multi-step Process (US Patent US8058440B2)
This process emphasizes efficient production of intermediates with fewer steps and inexpensive starting materials:
| Step | Reaction | Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 2) from a precursor (Compound 1) | Catalytic secondary amine, single step | High convenience, avoids copper bromide (II) |
| 2 | Cyanation of Compound 3 to 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolopyridine (Compound 4) | Aromatic hydrocarbon solvents (toluene preferred) | Compound 4 isolated as acidic salt, preferably hydrochloride |
| 3 | Hydrolysis of Compound 4 to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Compound 5) | Alkali metal hydroxide (LiOH preferred), alcoholic solvents (ethanol preferred), 40-70°C, 5-10 hours | Reaction until completion |
| 4 | Formation of active esters or acid halides of Compound 5 | Use of condensing agents like N,N′-dicyclohexylcarbodiimide | Enables further coupling |
| 5 | Coupling with diamine compounds to yield amine derivatives | Inert solvents, bases (e.g., triethylamine), temperatures -78°C to 150°C | Final amine derivatives isolated as hydrochloride salts |
This method allows isolation of stable salt forms at various stages, improving handling and storage. Hydrochloric acid is the preferred acid for salt formation. The process is scalable and industrially viable.
Improved Condensation and Hydrolysis Method (Chinese Patent CN114044783A)
This method addresses drawbacks of previous routes such as long steps, low yield (<40%), and hazardous Sandmeyer reactions:
| Step | Reaction | Conditions | Key Notes |
|---|---|---|---|
| 1 | Condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide | Solvent with base (Na2CO3, K2CO3, NaOH, KOH, or triethylamine), 50-85°C, 6-16 hours | Base combination improves yield significantly |
| 2 | Hydrolysis and hydrochlorination of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Acidic aqueous conditions | Produces hydrochloride salt of the target compound |
This approach offers shorter synthesis, simplified post-treatment, better safety, and higher overall yields. The preferred reaction time for condensation is 8-12 hours when using sodium or potassium carbonate/hydroxide bases.
| Parameter | Industrial Multi-step Process | Improved Condensation Method |
|---|---|---|
| Solvents | Aromatic hydrocarbons (toluene), ethanol for hydrolysis | Various solvents compatible; base presence critical |
| Temperature | 0°C to solvent boiling point; hydrolysis at 40-70°C | 50-85°C for condensation |
| Reaction Time | Hydrolysis: 1-24 h (preferably 5-10 h) | Condensation: 6-16 h (preferably 8-12 h) |
| Bases | Alkali metal hydroxides (LiOH preferred), organic bases for coupling | Sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, triethylamine |
| Acid for Salt Formation | Hydrochloric acid preferred | Hydrochloric acid preferred |
- Salt formation with hydrochloric acid stabilizes intermediates and final products, facilitating isolation and purification.
- Use of lithium hydroxide in hydrolysis improves reaction efficiency compared to other alkali hydroxides.
- Avoidance of copper bromide (II) in bromination steps reduces environmental and safety hazards.
- The improved condensation method eliminates the need for Sandmeyer reactions, enhancing safety and scalability.
- Coupling reactions to form amine derivatives involve activated esters or acid halides, with bases such as triethylamine or DBU facilitating the process.
- Protection of amino groups with tert-butoxycarbonyl (Boc) groups is used in some synthetic sequences to improve selectivity and yield.
| Aspect | Multi-step Industrial Process | Improved Condensation Method |
|---|---|---|
| Starting Materials | 2-bromo derivatives, secondary amines | 3-bromo-1-methyl-piperidin-4-one, ethyl thiooxamide |
| Key Reactions | Cyanation, hydrolysis, reduction, halogenation, coupling | Condensation, hydrolysis, hydrochlorination |
| Reaction Time | Multiple steps, total hours vary | Shorter overall, 6-16 h for condensation |
| Yield | Moderate to high with optimized conditions | Higher yield, >40% total yield reported |
| Safety | Avoids copper bromide, uses standard reagents | Avoids Sandmeyer reaction, safer for scale-up |
| Salt Formation | Hydrochloride salts at multiple stages | Hydrochloride salt of final product |
The preparation of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is well-established through industrial and improved synthetic routes. The multi-step process offers flexibility and stable intermediate isolation, while the improved condensation method provides a safer, higher-yielding alternative suitable for large-scale production. Both methods rely on careful control of reaction conditions, choice of bases, and acid salt formation to optimize yield and purity.
These preparation methods form the foundation for further functionalization and application of this compound in pharmaceutical synthesis, particularly in anticoagulant drug development.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology
- The compound has been studied for its potential neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. In vitro studies have shown that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .
- Antimicrobial Activity
- Cancer Research
Toxicological Studies
- Safety Profile Assessment
- Risk Assessment Models
Materials Science Applications
- Organic Scintillators
Case Studies
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features:
Note: Molecular weight for the target compound is estimated based on its dihydrochloride form.
Key Observations:
- Methyl Position : The 5-methyl analog (CAS 17899-48-8) is extensively studied, with crystallographic data confirming its role in forming stable complexes with FXa . The 7-methyl variant’s activity may differ due to steric and electronic effects from the altered substituent position.
- Functional Groups : The carboxylic acid derivative (CAS 720720-96-7) is critical for forming amide bonds in anticoagulant synthesis, whereas the amine derivatives serve as nucleophilic intermediates .
Pharmacological Activity
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine : Demonstrated inhibitory activity against FXa in complex with trans-N1-[(5-Chloroindol-2-yl)carbonyl]-1,2-cyclohexanediamine (PDB ID: 2EI7) .
Biological Activity
7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride (CAS Number: 720720-96-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 234.70 g/mol. It exists as a crystalline powder with a melting point of 201°C. The structural characteristics include a tetrahydrothiazolo-pyridine framework, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 720720-96-7 |
| Molecular Formula | C8H11ClN2O2S |
| Molecular Weight | 234.70 g/mol |
| Melting Point | 201°C |
| Physical Form | Crystalline Powder |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydrothiazolo[5,4-c]pyridines showed potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This activity is attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation.
Neuroprotective Effects
Neuroprotective properties have also been reported for this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cultures.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Study : An investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptotic cells upon treatment with the compound .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation .
The biological activities associated with this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Antioxidant Activity : Modulation of endogenous antioxidant systems to combat oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
